Disulfide, dichloromethyl 4-methylphenyl
Description
Historical Context of Dichloromethyl Disulfide Derivatives in Chemical Synthesis
The synthesis of unsymmetrical disulfides, in general, has been a topic of interest, with various methods developed to achieve selective S-S bond formation. These methods often involve the reaction of a thiol with a sulfenyl halide or the oxidation of a mixture of thiols. The introduction of a dichloromethyl group presents a synthetic challenge due to its potential reactivity under various conditions. Early research in the broader field of organosulfur chemistry laid the foundation for the eventual synthesis of more complex and functionalized molecules like the one .
General synthetic strategies for disulfides include:
Oxidation of thiols using reagents like hydrogen peroxide or iodine. organic-chemistry.orgorgsyn.org
Reaction of thiols with sulfenyl chlorides.
Displacement reactions on activated thiol derivatives. organic-chemistry.org
These foundational methods have been refined over the years to allow for the synthesis of a wide array of disulfide-containing compounds.
Significance of Investigating Disulfide, Dichloromethyl 4-Methylphenyl in Contemporary Organic Chemistry
The contemporary significance of "this compound" lies in its potential as a versatile building block in organic synthesis. The presence of multiple reactive sites—the disulfide bond, the dichloromethyl group, and the aromatic ring—opens up a plethora of possibilities for further functionalization.
The disulfide bond itself is a key functional group, known for its dynamic covalent nature and its role in reversible connections in materials science and medicinal chemistry. libretexts.org The dichloromethyl group can serve as a precursor to other functional groups, such as aldehydes or carboxylic acids, through hydrolysis. Furthermore, it can participate in various coupling reactions. The 4-methylphenyl group provides a scaffold that can be further modified, for example, through electrophilic aromatic substitution.
The combination of these features in a single molecule makes "this compound" a potentially valuable tool for the synthesis of novel polymers, pharmaceuticals, and agrochemicals. Its unique structure could also impart interesting biological activities, a common feature among functionalized disulfide compounds.
Current Research Gaps and Opportunities Pertaining to this compound
A thorough review of the existing scientific literature reveals a significant research gap concerning "this compound." There is a notable absence of studies dedicated specifically to its synthesis, characterization, and reactivity. This lack of information presents a clear opportunity for the chemical research community.
Key research opportunities include:
Development of a robust and high-yielding synthesis: Establishing a reliable synthetic route is the first and most critical step.
Thorough spectroscopic and structural characterization: Detailed analysis using modern techniques such as NMR, mass spectrometry, and X-ray crystallography is needed to fully understand its properties.
Exploration of its reactivity: A systematic study of its reactions at the disulfide bond, the dichloromethyl group, and the aromatic ring would unlock its synthetic potential.
Investigation of its biological activity: Screening for potential applications in medicine and agriculture could lead to the discovery of new lead compounds.
Computational studies: Theoretical modeling of its electronic structure and reactivity could provide valuable insights and guide experimental work. diva-portal.orgmdpi.com
Addressing these research gaps would not only contribute to the fundamental understanding of this specific molecule but also to the broader field of organosulfur chemistry.
Theoretical Frameworks for Understanding this compound Reactivity
The reactivity of "this compound" can be understood through several key theoretical frameworks in organic chemistry.
The disulfide bond is known to undergo both reduction to the corresponding thiols and oxidation. Its reactivity is governed by the accessibility of the sulfur atoms and the electronic nature of the substituents. The presence of the electron-withdrawing dichloromethyl group is expected to influence the redox potential of the disulfide bond. Thiol-disulfide exchange, a common reaction for disulfides, proceeds via a nucleophilic attack on one of the sulfur atoms. libretexts.orgnih.gov
The dichloromethyl group is a versatile functional handle. Its reactivity is dominated by nucleophilic substitution reactions, where one or both chlorine atoms are displaced. The geminal dichlorides can also be precursors to carbenes under certain conditions.
The aromatic ring with a methyl substituent (p-tolyl group) is susceptible to electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-directing group, which can be exploited for further functionalization of the aromatic core.
Computational chemistry, particularly Density Functional Theory (DFT), can provide a more quantitative understanding of the molecule's reactivity. mdpi.com DFT calculations can be used to determine the molecule's geometry, electronic structure, and the transition states of its various potential reactions. Such studies have been applied to understand the stability of related compounds like di-p-tolyl disulfide under high pressure. diva-portal.orgmdpi.comdiva-portal.org
Detailed Research Findings
Due to the limited direct research on "this compound," this section presents data from closely related compounds to infer potential properties and research directions.
Spectroscopic Data of a Related Compound: Disulfide of di(4-chloro-3-methylphenyl)dithiophosphate
A study on a more complex disulfide, the disulfide of di(4-chloro-3-methylphenyl)dithiophosphate, provides some insight into the spectroscopic characteristics of molecules containing a substituted methylphenyl disulfide moiety. ijarse.com
| Spectroscopic Data | Chemical Shift / Wavenumber |
| ¹H NMR (CDCl₃) | |
| -CH₃ protons | 2.0 ppm (singlet) |
| Aryl protons | 6.5-7.0 ppm (multiplet) |
| ¹³C NMR (CDCl₃) | |
| -CH₃ carbon | 19.6 ppm |
| Aryl carbons | 114.2-157.4 ppm |
| ³¹P NMR (CDCl₃) | 93.5 ppm |
| FTIR (cm⁻¹) | |
| ν(C–H) | 3031 |
| ν(S–S) | 503 |
| Mass Spectrometry | |
| [M]⁺ | m/z = 756.51 |
Table 1: Spectroscopic data for the disulfide of di(4-chloro-3-methylphenyl)dithiophosphate. ijarse.com
This data can serve as a useful reference for the future characterization of "this compound." The chemical shifts of the methyl and aryl protons and carbons are expected to be in a similar range, though the dichloromethyl group will introduce its own characteristic signals.
Structure
3D Structure
Properties
CAS No. |
61079-19-4 |
|---|---|
Molecular Formula |
C8H8Cl2S2 |
Molecular Weight |
239.2 g/mol |
IUPAC Name |
1-(dichloromethyldisulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C8H8Cl2S2/c1-6-2-4-7(5-3-6)11-12-8(9)10/h2-5,8H,1H3 |
InChI Key |
XBWHUKIAERUMHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SSC(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Disulfide, Dichloromethyl 4 Methylphenyl
Precursor Analysis and Strategic Selection for Disulfide, Dichloromethyl 4-Methylphenyl Synthesis
The strategic synthesis of an unsymmetrical disulfide such as dichloromethyl 4-methylphenyl disulfide hinges on the careful selection of appropriate precursors. Two primary retrosynthetic disconnections can be envisioned. The first involves the formation of the disulfide bond between a 4-methylphenylthio moiety and a dichloromethylthio moiety. The second, and more plausible, approach involves the formation of an unsymmetrical disulfide from a dichloromethylated aromatic precursor and a suitable sulfur-transfer reagent or a different thiol.
Given the reactivity of the dichloromethyl group, it is often strategic to introduce this functionality at a later stage of the synthesis to avoid potential side reactions. However, the synthesis of a dichloromethylated thiol or a related precursor is also a viable pathway.
Key Precursors for Disulfide Bond Formation:
A common and effective method for the synthesis of unsymmetrical disulfides involves the reaction of a thiol with a sulfenyl chloride. nih.gov In the context of the target molecule, this would involve the reaction of 4-methylthiophenol with a dichloromethylsulfenyl chloride or the reaction of a dichloromethyl-substituted thiophenol with 4-methylbenzenesulfenyl chloride.
Another strategy involves the reaction of two different thiols under oxidative conditions. However, this approach often leads to a mixture of symmetrical and unsymmetrical disulfides, necessitating purification. More controlled methods, such as the use of activating agents like 1-chlorobenzotriazole (B28376), can provide higher selectivity for the unsymmetrical product. organic-chemistry.org
A third approach involves the reaction of a symmetrical disulfide with a thiol in a disulfide exchange reaction, often catalyzed by a base or a transition metal.
Optimized Reaction Pathways for Dichloromethylation in Disulfide Synthesis
The introduction of a dichloromethyl group onto the 4-methylphenyl ring is a critical transformation. While direct dichloromethylation of a pre-formed disulfide could be challenging due to the potential for oxidation of the disulfide bond, dichloromethylation of a suitable precursor followed by disulfide formation is a more controlled approach.
One potential pathway for dichloromethylation is through a Friedel-Crafts-type reaction on toluene (B28343) or a toluene derivative. youtube.comdoubtnut.comyoutube.comadichemistry.comwisc.edu This would involve reacting the aromatic substrate with a dichloromethylating agent in the presence of a Lewis acid catalyst. However, controlling the position of substitution and avoiding polysubstitution can be challenging.
Alternatively, free-radical dichloromethylation of toluene could be considered. This would involve the generation of dichloromethyl radicals, which would then react with the toluene precursor. This method might offer different regioselectivity compared to electrophilic substitution.
A more targeted approach would involve the synthesis of a dichloromethylated building block that can then be elaborated to the final product. For instance, the synthesis of aryl dichloromethyl ethers from aryl formates using PCl5 or dichloromethyl methyl ether has been reported, suggesting that analogous reactions could potentially be developed for sulfur-containing aromatics. scilit.com
Advanced Synthetic Routes for this compound Production
Advanced synthetic routes for the target compound would focus on achieving high selectivity and efficiency. These routes would likely involve a multi-step sequence where the key transformations of dichloromethylation and unsymmetrical disulfide formation are carefully orchestrated.
Regioselective Approaches to this compound Synthesis
Regioselectivity is a critical consideration in the synthesis of unsymmetrical disulfides to avoid the formation of a statistical mixture of products. Several methods have been developed to address this challenge.
One of the most reliable methods for the regioselective synthesis of unsymmetrical disulfides is the reaction of a thiol with a sulfenyl chloride. nih.gov This reaction is generally fast and proceeds with high fidelity, as the sulfenyl chloride is a potent electrophile that reacts selectively with the nucleophilic thiol. For the synthesis of the target compound, this would translate to the reaction of 4-methylbenzenethiol (B89573) with dichloromethylsulfenyl chloride or a dichloromethylated arylsulfenyl chloride with a suitable thiol.
Another regioselective method involves the use of activating agents that react with one thiol to form a reactive intermediate, which then reacts with a second, different thiol. For example, the reaction of a thiol with 1-chlorobenzotriazole forms a benzotriazolated thiol intermediate that selectively reacts with another thiol to yield the unsymmetrical disulfide. organic-chemistry.org
Base-catalyzed aerobic oxidative dehydrogenative coupling of two different thiols can also be optimized to favor the formation of the unsymmetrical disulfide. rsc.org The selectivity in these reactions is often dependent on the differential reactivity of the two thiols and careful control of the reaction conditions. An umpolung approach, where the polarity of one thiol is reversed to generate an electrophilic sulfenium ion, can also lead to highly selective unsymmetrical disulfide formation. chemistryviews.org
Stereochemical Control in this compound Synthesis
For the specific target compound, "this compound," there are no inherent chiral centers in the dichloromethyl or 4-methylphenyl groups. However, the disulfide bond itself can be chiral if the rotation around the S-S bond is restricted, leading to atropisomerism. In small, acyclic disulfides, this is generally not a significant factor as rotation is facile.
In the broader context of disulfide synthesis, stereochemical control is crucial when dealing with chiral precursors, such as in the synthesis of chiral disulfides derived from amino acids or other natural products. researchgate.netucl.ac.uk In such cases, the stereochemistry of the starting materials is typically preserved during the disulfide bond formation. Methods for the stereoselective synthesis of chiral sulfinyl compounds, which are related to disulfides, have also been extensively studied and often employ biocatalytic strategies or chiral auxiliaries. nih.gov The noncovalent control of disulfide bond chirality through interactions like hydrogen bonding has also been demonstrated as a method for stereodivergent chirality transfer. nih.gov
Catalytic Systems in the Formation of this compound
The use of catalytic systems can significantly improve the efficiency and selectivity of disulfide synthesis. Various catalysts have been employed for the formation of both symmetrical and unsymmetrical disulfides.
For the oxidative coupling of thiols, metal-based catalysts are often used. For instance, base-catalyzed aerobic oxidation using potassium or cesium carbonate has been shown to be effective for the synthesis of unsymmetrical disulfides. rsc.org Transition metal catalysis, while more commonly associated with the formation of aryl thioethers, can also play a role in disulfide synthesis. acsgcipr.org
Iodine has been used as a catalyst in an umpolung approach for the synthesis of unsymmetrical disulfides, where it facilitates the in-situ generation of an electrophilic sulfenium ion from an electron-rich thiol. chemistryviews.org
Furthermore, triphenylphosphine (B44618) (PPh3) can mediate the reductive coupling of thiophenols with sulfonyl chlorides to produce unsymmetrical aryl disulfides under catalyst- and base-free conditions. rsc.orgrsc.org
Green Chemistry Principles Applied to this compound Synthesis
Applying green chemistry principles to the synthesis of the target compound would involve the use of environmentally benign reagents, solvents, and catalysts, as well as maximizing atom economy.
For the disulfide bond formation, several green methods have been developed. Base-catalyzed aerobic oxidation of thiols uses molecular oxygen as the oxidant, with water being the only byproduct, representing a highly atom-economical and environmentally friendly approach. rsc.org The use of 1-chlorobenzotriazole for unsymmetrical disulfide synthesis is also considered a green method as it avoids the use of toxic and harsh oxidizing agents, and the benzotriazole (B28993) byproduct can be recycled. organic-chemistry.org
The use of water as a solvent and a catalytic amount of a non-toxic catalyst would be a key aspect of a green synthesis. The development of photochemical methods for the synthesis of related sulfur compounds, such as thioethers from aryl chlorides and alcohols using an organocatalyst, also points towards greener synthetic strategies. nih.govresearchgate.net
Below is a table summarizing various synthetic approaches for unsymmetrical disulfides that could be adapted for the synthesis of the target compound.
| Method | Reagents | Catalyst/Promoter | Key Features |
| Thiol-Sulfenyl Chloride Coupling | R-SH + R'-SCl | None | High regioselectivity, fast reaction. nih.gov |
| PPh3-Mediated Coupling | R-SH + R'-SO2Cl | PPh3 | Catalyst- and base-free, good functional group tolerance. rsc.orgrsc.org |
| 1-Chlorobenzotriazole Method | R-SH + R'-SH | 1-Chlorobenzotriazole | One-pot, avoids harsh oxidants, recyclable byproduct. organic-chemistry.org |
| Base-Catalyzed Aerobic Oxidation | R-SH + R'-SH + O2 | K2CO3 or Cs2CO3 | Green oxidant (O2), mild conditions. rsc.org |
| Umpolung Approach | Electron-rich R-SH + Electron-deficient R'-SH | I2, DMAP/H2O | Selective formation of unsymmetrical disulfides. chemistryviews.org |
Mechanistic Investigations of Disulfide, Dichloromethyl 4 Methylphenyl Reactions
Nucleophilic and Electrophilic Reactivity of Disulfide, Dichloromethyl 4-Methylphenyl
The disulfide bond is characterized by its ability to react with both nucleophiles and electrophiles. In the case of this compound, the strong electron-withdrawing nature of the two chlorine atoms on the adjacent methyl group is anticipated to render the sulfur atom bonded to it (Sα) highly electrophilic. Conversely, the sulfur atom attached to the electron-donating p-tolyl group (Sβ) would be comparatively more nucleophilic.
Nucleophilic Attack: It is expected that nucleophiles will preferentially attack the more electrophilic Sα atom. nih.gov This reaction would proceed via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the cleavage of the S-S bond. nih.gov The rate of this reaction would be dependent on the concentration of both the disulfide and the attacking nucleophile. nih.gov The p-tolylthiolate anion would serve as the leaving group. The general mechanism for thiol-disulfide exchange involves the attacking nucleophile (a thiolate) approaching the disulfide along the axis of the S-S bond, forming a linear transition state. nih.gov
Electrophilic Attack: While less favored due to the electron-withdrawing dichloromethyl group, electrophilic attack could theoretically occur at the more electron-rich Sβ atom. This would likely require a strong electrophile and would result in the formation of a sulfonium (B1226848) ion intermediate.
The expected differential reactivity of the two sulfur atoms is a direct consequence of the electronic effects of the substituents. The dichloromethyl group acts as a strong inductive electron-withdrawing group, polarizing the S-S bond and increasing the partial positive charge on the adjacent sulfur atom. In contrast, the methyl group on the phenyl ring is weakly electron-donating through hyperconjugation, slightly increasing the electron density on the Sβ atom.
Radical Pathways Involving this compound
Disulfide bonds are known to undergo homolytic cleavage to form two thiyl radicals, a process that can be initiated by heat or light. researchgate.net For this compound, this would lead to the formation of a dichloromethylthiyl radical and a 4-methylphenylthiyl radical.
The stability of the resulting radicals would play a crucial role in the propensity for this pathway to occur. The 4-methylphenylthiyl radical would be stabilized by resonance delocalization of the unpaired electron over the aromatic ring. The stability of the dichloromethylthiyl radical is less straightforward to predict without specific experimental or computational data.
Once formed, these thiyl radicals can participate in a variety of reactions, including:
Addition to unsaturated bonds: Thiyl radicals are known to add to alkenes and alkynes.
Hydrogen abstraction: They can abstract hydrogen atoms from suitable donors.
Disulfide exchange: A thiyl radical can attack another disulfide molecule, leading to a chain reaction.
Radical-induced disulfide bond cleavage can also be initiated by the attack of other radical species on one of the sulfur atoms, proceeding via a homolytic substitution (SH2) mechanism. nih.govrsc.org
Pericyclic Reactions of this compound
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. msu.eduebsco.comlibretexts.org Common classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.org
There is currently no specific information in the scientific literature detailing the participation of this compound, or closely related α-haloalkyl disulfides, in pericyclic reactions. While some cycloaddition reactions involving sulfur-containing compounds are known, the direct involvement of the disulfide bond in the cyclic transition state of a pericyclic reaction is not a commonly reported phenomenon. The geometric and electronic requirements for such reactions are likely not met by the disulfide functionality in this specific molecule. For a reaction to be classified as pericyclic, it must be concerted, meaning all bond-making and bond-breaking occurs in a single step without intermediates. msu.edu
Bond Cleavage and Formation Dynamics in this compound Transformations
The central transformation in the reactions of this compound is the cleavage of the relatively weak sulfur-sulfur bond. The dynamics of this cleavage are dictated by the reaction conditions and the nature of the attacking species.
Heterolytic Cleavage: In nucleophilic substitution reactions, the S-S bond undergoes heterolytic cleavage, with the bonding electron pair departing with the leaving group (p-tolylthiolate). This process is facilitated by the polarization of the S-S bond due to the electron-withdrawing dichloromethyl group.
Homolytic Cleavage: Under radical conditions (e.g., UV irradiation or in the presence of radical initiators), the S-S bond cleaves homolytically, with each sulfur atom retaining one of the bonding electrons to form two thiyl radicals. researchgate.netnih.gov
The formation of new bonds follows the initial cleavage event. For instance, in a nucleophilic substitution reaction, a new bond is formed between the attacking nucleophile and the electrophilic Sα atom. In radical reactions, the newly formed thiyl radicals can form new bonds through addition or combination reactions.
Kinetic and Thermodynamic Studies of this compound Reactions
Specific kinetic and thermodynamic data for reactions involving this compound are not available in the current body of scientific literature. However, general principles can be applied to hypothesize about these aspects.
Kinetics: The rates of reactions involving this disulfide would be influenced by several factors:
Nucleophile/Electrophile Strength: In ionic reactions, stronger nucleophiles would lead to faster rates of S-S bond cleavage.
Solvent Effects: Polar solvents would likely stabilize charged intermediates and transition states in ionic reactions, potentially increasing reaction rates.
Temperature: As with most chemical reactions, increasing the temperature would increase the rate of both ionic and radical reactions by providing the necessary activation energy.
Steric Hindrance: The bulky p-tolyl and dichloromethyl groups might introduce some steric hindrance, potentially slowing down the approach of attacking species.
For thiol-disulfide exchange reactions, the kinetics are typically second-order, being first-order in both the thiol and the disulfide. nih.gov
Structural Elucidation and Spectroscopic Characterization of Disulfide, Dichloromethyl 4 Methylphenyl
Advanced Spectroscopic Techniques for Disulfide, Dichloromethyl 4-Methylphenyl
Advanced spectroscopic techniques are fundamental to determining the precise structure of a molecule. For "this compound," a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry would be essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For "this compound," both ¹H and ¹³C NMR spectra would be crucial.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the 4-methylphenyl (p-tolyl) group, the methyl group protons, and the proton of the dichloromethyl group. The integration of these signals would indicate the relative number of protons in each chemical environment. The splitting patterns (e.g., doublets, triplets) would reveal information about neighboring protons.
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the carbon of the dichloromethyl group. The chemical shifts would provide insight into the electronic environment of each carbon atom.
No specific NMR data for "this compound" is currently available in the public domain.
Infrared (IR) and Raman Spectroscopy for this compound Structural Analysis
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of "this compound" would be expected to exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl group. Absorptions corresponding to the C-Cl bonds of the dichloromethyl group and the S-S disulfide bond would also be anticipated, although the S-S stretch is often weak in IR spectroscopy.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the S-S disulfide bond, which typically shows a characteristic and more readily identifiable signal in the Raman spectrum compared to the IR spectrum.
Specific IR and Raman spectral data for "this compound" have not been reported.
Mass Spectrometry Fragmentation Patterns of this compound
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular ion peak in the mass spectrum would confirm the molecular weight of "this compound." The fragmentation pattern would likely involve cleavage of the disulfide bond and the carbon-sulfur bonds, as well as the loss of chlorine atoms. Analysis of these fragments helps to piece together the molecular structure. cdnsciencepub.comias.ac.inchemguide.co.uk
No mass spectrometry data specifically for "this compound" is available.
X-ray Crystallography of this compound and its Co-crystals
There are no published X-ray crystallographic studies for "this compound" or its co-crystals.
Chiroptical Studies on this compound (if applicable)
Chiroptical techniques, such as circular dichroism (CD) spectroscopy, are used to study chiral molecules. Chirality in a disulfide-containing molecule can arise from stereogenic centers or from the inherent chirality (atropisomerism) of the disulfide bond itself due to a non-planar C-S-S-C dihedral angle. If "this compound" were to be resolved into enantiomers, chiroptical studies would be applicable to investigate its absolute configuration and conformational properties in solution.
As there is no indication that "this compound" has been synthesized or resolved into enantiomers, no chiroptical studies have been performed.
Conformational Analysis of this compound
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For "this compound," key areas of conformational flexibility would include rotation around the C-S and S-S bonds. The dihedral angle of the C-S-S-C unit is a defining conformational feature of disulfide-containing molecules. nih.gov Computational modeling, in conjunction with experimental data from techniques like NMR, could provide insights into the preferred conformations of this molecule.
There is no available conformational analysis for "this compound."
Theoretical and Computational Chemistry Studies of Disulfide, Dichloromethyl 4 Methylphenyl
Reaction Pathway Modeling for Disulfide, Dichloromethyl 4-Methylphenyl TransformationsNo computational studies modeling the mechanisms, transition states, or energy barriers for potential chemical transformations of "this compound" were located.
Should peer-reviewed research on the theoretical and computational aspects of "this compound" become available in the future, the requested article can be generated.
Analytical Chemistry Approaches for Disulfide, Dichloromethyl 4 Methylphenyl Research
Chromatographic Separation Methods for Disulfide, Dichloromethyl 4-Methylphenyl and its Derivatives
Chromatographic techniques are fundamental to the analysis of "this compound," enabling the separation of the compound from complex mixtures, which is a critical step for accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) of this compound
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of non-volatile and thermally labile compounds like aromatic disulfides. For a compound such as "this compound," a reverse-phase HPLC method would likely be the most effective approach. This involves a non-polar stationary phase and a polar mobile phase.
Drawing from methodologies applied to similar compounds like bis(4-methylphenyl) disulfide, a typical HPLC setup would utilize a C18 column. sielc.com The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For Mass-Spec (MS) compatible applications, formic acid is preferred. sielc.com Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule will absorb UV light at specific wavelengths.
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Disulfides
| Parameter | Example Condition |
|---|---|
| Column | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) Coupled with Mass Spectrometry for this compound
Gas Chromatography (GC) is another valuable separation technique, particularly for volatile and thermally stable compounds. When coupled with Mass Spectrometry (GC-MS), it provides a high degree of certainty in the identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
For the analysis of "this compound," a GC-MS method would involve injecting a vaporized sample into a GC column. The choice of column is critical, with non-polar or medium-polarity columns being suitable for aromatic compounds. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for the molecule. The NIST Chemistry WebBook provides mass spectral data for bis(4-methylphenyl) disulfide, which can serve as a reference point for predicting the fragmentation pattern of the dichloromethyl derivative. nist.gov
Table 2: Representative GC-MS Parameters for Aromatic Disulfide Analysis
| Parameter | Example Condition |
|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
Electrochemical Methods for the Analysis of this compound
Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of redox-active compounds, including disulfides. The disulfide bond can be electrochemically reduced, providing a basis for its detection and quantification. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed.
While specific applications to "this compound" are not readily found, research on other disulfides and related sulfur-containing compounds demonstrates the feasibility of this approach. For instance, modified electrodes, such as those incorporating nanomaterials like molybdenum disulfide (MoS2), have been used to enhance the sensitivity and selectivity of electrochemical sensors for various analytes. nih.govnih.govmdpi.com The development of a sensor for "this compound" could follow a similar strategy, where the electrode surface is tailored to promote the electrochemical reaction of the disulfide bond.
Quantitative Determination of this compound Purity and Yield
The quantitative determination of the purity of a "this compound" sample and the yield of its synthesis are crucial aspects of its chemical analysis. Chromatographic methods, particularly HPLC and GC, are well-suited for this purpose. By constructing a calibration curve with standards of known concentration, the amount of the compound in an unknown sample can be accurately determined.
For HPLC analysis, the area under the chromatographic peak is proportional to the concentration of the analyte. Similarly, in GC-MS, the peak area in the total ion chromatogram or a selected ion monitoring (SIM) chromatogram can be used for quantification. The use of an internal standard is often recommended to improve the accuracy and precision of the quantitative analysis by correcting for variations in sample injection and instrument response.
Hyphenated Techniques for Comprehensive Characterization of this compound
Hyphenated techniques, which combine two or more analytical methods, provide a more comprehensive characterization of a compound. The coupling of a separation technique with a spectroscopic detection method is particularly powerful.
As previously mentioned, GC-MS is a prime example of a hyphenated technique that provides both separation and structural information. Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) would be highly applicable to the analysis of "this compound." LC-MS is especially useful for compounds that are not suitable for GC due to low volatility or thermal instability. The combination of the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry allows for the confident identification and quantification of the target compound, even in complex matrices.
Another relevant hyphenated technique is Gas Chromatography-Infrared Spectroscopy (GC-IR), which can provide information about the functional groups present in the molecule as it elutes from the GC column. The NIST Chemistry WebBook contains IR spectral data for bis(4-methylphenyl) disulfide, which could aid in the interpretation of the IR spectrum of its dichloromethylated counterpart. nist.gov
Non Clinical Applications and Derivatization Strategies of Disulfide, Dichloromethyl 4 Methylphenyl
Disulfide, Dichloromethyl 4-Methylphenyl as a Chemical Intermediate in Advanced Synthesis
This compound serves as a versatile intermediate in organic synthesis due to the reactivity of its disulfide and dichloromethyl groups. The disulfide bond can be readily cleaved under reducing or oxidizing conditions, providing access to thiol or sulfonic acid derivatives, respectively. This reactivity is fundamental to its application in the construction of more complex molecular architectures.
The dichloromethyl group, on the other hand, is a precursor to other functional groups. For instance, it can be hydrolyzed to an aldehyde or converted to a difluoromethyl group, which is of interest in medicinal chemistry for its ability to act as a bioisostere for a hydroxyl or thiol group.
The synthesis of sulfonyl chlorides is a key application for disulfide intermediates. A novel and practical method for the synthesis of sulfonyl chlorides from thiols and disulfides involves the use of hydrogen peroxide (H₂O₂) and zirconium tetrachloride (ZrCl₄). This method is highly efficient, with reactions often completing in a very short time at room temperature. The conversion of a disulfide to the corresponding sulfonyl chloride proceeds via the cleavage of the S-S bond and subsequent oxidation and chlorination. This approach is environmentally benign, with water being the primary byproduct organic-chemistry.org.
Table 1: Illustrative Synthesis of a Sulfonyl Chloride from a Disulfide Intermediate
| Reactant | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Ar-S-S-Ar | H₂O₂, ZrCl₄ | Acetonitrile (B52724), Room Temp, 1 min | Ar-SO₂Cl | Up to 98% |
Note: This table illustrates a general transformation applicable to disulfides.
Furthermore, unsymmetrical aromatic disulfides can be synthesized, and these compounds are potent inhibitors of various enzymes, highlighting the importance of disulfide-containing intermediates in the development of biologically active molecules nih.gov. The synthesis of such compounds often involves the reaction of a thiol with a sulfenyl chloride under mild conditions.
Exploration of this compound in Material Science Research
In material science, the disulfide bond is of particular interest due to its dynamic nature. The ability of the S-S bond to cleave and reform under specific stimuli, such as changes in redox potential or exposure to light, makes it a valuable component in the design of "smart" materials. While specific research on this compound in this context is not extensively documented, the broader class of aromatic disulfides has been investigated for applications in self-healing polymers and dynamic covalent networks.
The incorporation of disulfide bonds into a material's structure can impart reversible properties. For example, a material containing disulfide linkages could be designed to depolymerize under reducing conditions and repolymerize upon oxidation. This characteristic is highly desirable for applications in recyclable thermosets and controlled-release systems.
The 4-methylphenyl group can influence the material's properties by providing aromatic stacking interactions, which can enhance mechanical strength and thermal stability. The dichloromethyl group could potentially be used as a point of attachment to other molecules or surfaces, allowing for the functionalization of materials.
Role of this compound in Polymer Chemistry Research
The role of disulfides in polymer chemistry is well-established, particularly in the context of creating dynamic and responsive polymer networks. Disulfide bonds can be incorporated into the main chain or as cross-linkers in polymers. The cleavage and reformation of these bonds allow for the rearrangement of the polymer network, leading to properties such as self-healing, malleability, and degradability.
A strategy for incorporating cleavable disulfide units into the backbone of polyolefins involves the metathesis copolymerization of a cyclic olefin with a disulfide-containing comonomer, such as diallyl disulfide. This method allows for the synthesis of copolymers with adjustable disulfide content and molecular weight nih.gov. The resulting polyolefins exhibit good thermal processability and can be degraded by treating them with a reducing agent, which cleaves the disulfide bonds nih.gov.
Table 2: Example of Disulfide-Containing Polymer Degradation
| Polymer | Treatment | Initial Molecular Weight (kg·mol⁻¹) | Final Molecular Weight (kg·mol⁻¹) |
|---|---|---|---|
| Polyolefin with 8.5 mol% disulfide | tri-n-butylphosphine | 5.8 | 1.6 |
Note: This table is based on data for polyolefins containing diallyl disulfide and illustrates the principle of disulfide-mediated polymer degradation nih.gov.
While direct studies on the use of this compound in polymer chemistry are scarce, its structure suggests potential as a monomer or cross-linking agent. The dichloromethyl group could participate in various polymerization reactions, and the disulfide bond would introduce the desired dynamic character into the resulting polymer.
Derivatization of this compound for Novel Chemical Entities
The derivatization of this compound can lead to a wide array of novel chemical entities with potentially interesting properties. The reactivity of both the disulfide and dichloromethyl groups allows for a multitude of chemical transformations.
One common derivatization of disulfides is their reduction to the corresponding thiols. This can be achieved using various reducing agents. The resulting thiol can then be subjected to a range of reactions, such as alkylation, arylation, or addition to unsaturated systems, to generate new molecules.
Another derivatization strategy involves the oxidation of the disulfide bond. Depending on the oxidizing agent and reaction conditions, this can yield thiosulfinates, thiosulfonates, or sulfonic acids. These sulfur-containing functional groups are valuable in their own right and can serve as intermediates for further synthesis.
The dichloromethyl group can also be a focal point for derivatization. For example, it can be converted to a formyl group (an aldehyde) through hydrolysis, which can then be used in various condensation reactions to build molecular complexity.
The synthesis of unsymmetrical disulfides is another avenue for creating novel chemical entities. This can be achieved by reacting a thiol with a sulfenyl chloride. This approach has been used to synthesize a series of novel unsymmetrical aromatic disulfides that have shown inhibitory activity against the main protease of SARS-CoV nih.gov.
Table 3: Derivatization Strategies for Disulfides
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Reduction | Dithiothreitol (DTT), 2,3-dimercaptopropanesulfonate (DMPS) | Thiol (-SH) |
| Oxidation | Hydrogen peroxide, peracids | Sulfoxide, Sulfone |
| Cleavage and Chlorination | H₂O₂, ZrCl₄ | Sulfonyl chloride (-SO₂Cl) |
Note: This table summarizes general derivatization reactions for disulfide-containing compounds organic-chemistry.orgnih.gov.
Mechanistic Investigations of this compound in Catalysis Research
Disulfides can play a role in catalysis, either as part of a catalyst structure or as a catalyst itself, particularly in photoredox catalysis. Upon irradiation with light, the disulfide bond can undergo homolytic cleavage to generate two thiyl radicals. These radicals can then participate in catalytic cycles.
Disulfide-catalyzed reactions often involve the transfer of these thiyl radicals to substrates, initiating a variety of transformations. For instance, disulfide-cocatalyzed anti-Markovnikov olefin hydration reactions have been reported, where a photoredox catalyst and a disulfide are used to prepare primary and secondary alcohols from olefins with high regioselectivity beilstein-journals.org.
The proposed mechanism for such reactions often involves the initial formation of a thiyl radical from the disulfide. This radical then adds to the olefin, and subsequent steps involving the photoredox catalyst lead to the final product. The disulfide is regenerated in the catalytic cycle.
The electrochemical behavior of disulfides has also been studied to understand their redox properties. Cyclic voltammetry studies of diphenyl disulfide have shown that the electrochemical reduction process is irreversible and diffusion-controlled, leading to the formation of the corresponding thiolate anion. On certain electrode surfaces, such as gold, self-assembled monolayers of the thiolate can form researchgate.net. These studies provide insights into the electron transfer processes involving disulfides, which is crucial for their application in electrocatalysis and other redox-based catalytic systems.
While specific mechanistic investigations involving this compound in catalysis are not widely reported, its structural features suggest that it could participate in similar radical-based catalytic processes. The electronic properties of the 4-methylphenyl and dichloromethyl groups would likely influence the stability and reactivity of the corresponding thiyl radical, thereby modulating its catalytic activity.
Environmental Fate and Degradation Pathways of Disulfide, Dichloromethyl 4 Methylphenyl
Photodegradation Studies of Disulfide, Dichloromethyl 4-Methylphenyl in Aqueous and Atmospheric Phases
There is currently no available research on the photodegradation of this compound. To assess its persistence in the environment, studies would be required to determine its rate of degradation when exposed to sunlight in both water and air. Such research would typically involve:
Aqueous Photolysis: Investigating the breakdown of the compound in various water types (e.g., purified water, natural freshwater, seawater) under controlled light conditions to determine its half-life and identify the resulting photoproducts.
Atmospheric Photolysis: Studying the gas-phase reaction of the compound with photochemically generated hydroxyl (OH) radicals to estimate its atmospheric lifetime.
Biodegradation Mechanisms of this compound in Environmental Systems
Information regarding the biodegradation of this compound is not present in the scientific literature. Understanding its susceptibility to microbial breakdown is crucial for determining its persistence in soil and water. Necessary research in this area would include:
Aerobic and Anaerobic Degradation: Studies in soil and water under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) conditions to identify the microorganisms capable of degrading the compound and the resulting metabolites.
Rate of Biodegradation: Quantifying the rate at which the compound is broken down by microbial action to determine its environmental half-life in different ecosystems.
Hydrolysis and Oxidation Pathways of this compound
Specific data on the hydrolysis and oxidation of this compound are not available. These abiotic degradation pathways can be significant in determining the compound's stability in the environment. Research would need to focus on:
Hydrolysis: Determining the rate of reaction with water at different pH levels (acidic, neutral, and alkaline) to understand its stability in various aquatic environments.
Oxidation: Investigating its reaction with common environmental oxidants, such as ozone and hydroxyl radicals, to evaluate its potential for chemical transformation.
Sorption and Mobility of this compound in Soil and Sediment Research
There is no published research on the sorption and mobility of this compound. This information is vital for predicting its potential to leach into groundwater or be transported with soil particles. Key research areas would be:
Sorption Coefficients: Measuring the soil organic carbon-water (B12546825) partitioning coefficient (Koc) in various soil and sediment types to predict its tendency to bind to particles.
Leaching Studies: Conducting column experiments to simulate the movement of the compound through the soil profile and assess its potential to contaminate groundwater.
Modeling Environmental Concentrations and Transport of this compound
Due to the absence of fundamental data on its degradation and mobility, no environmental modeling studies for this compound have been conducted. Once experimental data becomes available, environmental fate models could be used to:
Predict Environmental Concentrations (PECs): Estimate the expected concentrations of the compound in different environmental compartments (air, water, soil, sediment) based on potential release scenarios.
Assess Long-Range Transport: Model its potential for long-range atmospheric transport to understand its distribution on a regional or global scale.
Future Research Directions and Emerging Challenges in Disulfide, Dichloromethyl 4 Methylphenyl Studies
Development of Novel Synthetic Methodologies for Disulfide, Dichloromethyl 4-Methylphenyl Analogues
The synthesis of disulfide compounds has traditionally relied on the oxidation of thiols. However, the unpleasant odor of thiols is a significant drawback for large-scale applications. beilstein-journals.org Consequently, a key area of future research will be the development of thiol-free synthetic routes. One promising approach involves the use of sodium sulfinates as starting materials, which can be converted to disulfides using a tetrabutylammonium (B224687) iodide (TBAI)/H2SO4 reduction system. beilstein-journals.org This method avoids the need for both thiols and external redox reagents, offering a greener and more efficient alternative. beilstein-journals.org
Further research could focus on optimizing reaction conditions, expanding the substrate scope to include a wider variety of functional groups, and developing catalytic systems to improve yields and reduce waste. For instance, the use of hydrogen peroxide and zirconium tetrachloride has been shown to be a highly efficient method for the oxidative conversion of thiols and disulfides to sulfonyl chlorides, a related class of compounds. organic-chemistry.org Adapting such efficient oxidative chlorination methods for the synthesis of dichloromethyl disulfides could be a valuable pursuit.
| Starting Material | Reagents | Key Advantages |
| Thiols/Disulfides | H2O2, ZrCl4 | Excellent yields, short reaction times, mild conditions. organic-chemistry.org |
| Sodium Sulfinates | TBAI, H2SO4 | Avoids use of odorous thiols and external redox reagents. beilstein-journals.org |
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis of this compound Reactions
Understanding the mechanisms and kinetics of reactions involving disulfide compounds is crucial for optimizing synthetic processes and for elucidating their roles in various applications. Advanced spectroscopic and imaging techniques are indispensable tools in this endeavor. The study of photochemical reactions, for example, has been greatly advanced by ultrafast laser-based spectroscopy and microscopy. acs.org These techniques allow for the real-time observation of transient species and reaction intermediates, providing invaluable insights into reaction pathways.
For non-photochemical reactions, techniques like Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy can be employed to monitor the progress of a reaction and characterize the products. unibo.it Future research could focus on developing and applying more sophisticated techniques, such as in-situ monitoring using fiber-optic probes coupled to spectrometers, to gain a deeper understanding of the reaction dynamics of this compound and its analogues.
Interdisciplinary Research Opportunities for this compound
The unique chemical properties of organosulfur compounds, including disulfides, open up a wide range of interdisciplinary research opportunities. In medicinal chemistry, disulfide bonds are key components of various bioactive molecules and are used as linkers in antibody-drug conjugates. beilstein-journals.org The synthesis of novel diaryl and heteroaryl sulfides has led to the discovery of compounds with selective activity against breast cancer cell lines. acs.org Exploring the biological activity of this compound and its derivatives could therefore be a fruitful area of research.
In materials science, disulfide bonds play a crucial role in the vulcanization of rubber, where they form cross-links between polymer chains. beilstein-journals.org The incorporation of dichloromethyl groups could impart unique properties to such materials, and investigating these possibilities would be a valuable interdisciplinary effort. Furthermore, the development of new organic luminescent materials is an active area of research, and the synthesis and characterization of novel copper(I) complexes with sulfur-containing ligands is a promising direction. mdpi.com
Challenges in Scaling Up this compound Synthesis for Research Purposes
A significant hurdle in the widespread use of many novel compounds is the difficulty of scaling up their synthesis from the laboratory to an industrial scale. For disulfide synthesis, the use of odorous and volatile thiols presents a major challenge. beilstein-journals.org While thiol-free methods are being developed, their scalability and cost-effectiveness need to be carefully evaluated.
Another challenge is the purification of the final product. Chromatographic methods, which are commonly used in the lab, can be expensive and time-consuming on a large scale. Developing efficient and scalable purification techniques, such as crystallization or distillation, will be crucial for making this compound and its analogues readily available for further research and potential applications. The gram-scale synthesis of some disulfides has been demonstrated, offering a pathway for larger-scale production. beilstein-journals.org
Conceptual Advances Driven by Research into this compound
Research into the synthesis and properties of this compound and related compounds has the potential to drive conceptual advances in several areas of chemistry. The development of new synthetic methods contributes to the broader field of organic synthesis by providing new tools and strategies for the construction of complex molecules. beilstein-journals.orgorganic-chemistry.org
Furthermore, studying the reactivity of the dichloromethyl group in conjunction with the disulfide linkage could lead to a deeper understanding of reaction mechanisms and the interplay of different functional groups. The exploration of the photophysical properties of such compounds could also contribute to the development of new theories and models in photochemistry. acs.orgacs.org Ultimately, the knowledge gained from studying this specific class of compounds can have a ripple effect, inspiring new ideas and approaches in other areas of chemical science.
Q & A
Q. What are the optimal synthetic routes for preparing disulfide, dichloromethyl 4-methylphenyl, and how can purity be ensured?
The compound is typically synthesized via oxidative coupling of thiol precursors. For example, 4-methylbenzenethiol derivatives can be oxidized using iodine (I₂) or hydrogen peroxide (H₂O₂) in anhydrous solvents like dichloromethane. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization from ethanol or column chromatography. Yield optimization (e.g., 92% as reported for analogous disulfonamides) requires strict control of reaction temperature and stoichiometry . Purity is confirmed using melting point analysis, ¹H NMR (e.g., δ 7.1–8.3 ppm for aromatic protons in d₆-DMSO), and IR spectroscopy (S–S stretching at ~500 cm⁻¹ and S=O peaks if present) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Key techniques include:
- ¹H NMR : Assign aromatic protons (δ 7.1–8.3 ppm) and methyl groups (δ ~2.5 ppm for CH₃ on the phenyl ring). Deuterated DMSO is preferred for resolving exchangeable NH protons .
- IR Spectroscopy : Identify S–S bonds (500–540 cm⁻¹) and sulfonyl groups (asymmetric S=O at ~1345 cm⁻¹, symmetric S=O at ~1163 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., Q Exactive HF) confirms molecular weight (e.g., m/z 717 for analogous disulfonamides) .
- HPLC : Reverse-phase chromatography with UV detection validates purity and stability .
Q. How does the dichloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing dichloromethyl group enhances electrophilicity at the sulfur atom, facilitating nucleophilic attacks. For example, hydrolysis under basic conditions may replace chlorine atoms with hydroxyl groups. Kinetic studies using ³⁵Cl NQR or DFT calculations can elucidate electronic effects on reactivity .
Advanced Research Questions
Q. How can disulfide bond stability be evaluated under varying pH and redox conditions?
Stability assays involve:
- Redox Buffers : Expose the compound to glutathione (GSH/GSSG) systems at physiological pH (7.4) and monitor disulfide exchange via LC-MS/MS .
- pH-Dependent Degradation : Use HPLC to track degradation products in acidic (pH 2–4) or alkaline (pH 9–11) conditions. Half-life calculations inform storage guidelines .
- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring mass loss at elevated temperatures (e.g., 25–300°C) .
Q. What role does this compound play in dynamic covalent chemistry (DCvC) applications?
The disulfide bond’s reversible cleavage/reformation under redox stimuli makes it useful in DCvC. Applications include:
Q. How can computational modeling predict electronic and structural properties of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths, angles, and electrostatic potential surfaces. Compare with X-ray crystallography data (e.g., Hirshfeld surface analysis for intermolecular interactions) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar (water) vs. nonpolar (toluene) solvents to study aggregation behavior .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Cross-Validation : Compare NMR chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw).
- Tandem MS : Fragment ions (e.g., via CID or ETD) confirm disulfide connectivity. Software like pLink-SS automates disulfide bond mapping .
- X-Ray Crystallography : Resolve ambiguous stereochemistry (e.g., C–S–S–C dihedral angles) using single-crystal diffraction data .
Q. How does the compound interact with biological macromolecules, and what assays quantify these interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
